

Application Notes and Protocols for 2-Methyl-4-Piperazinoquinoline

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Compound of Interest

Compound Name: 2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for **2-Methyl-4-Piperazinoquinoline** (CAS: 82241-22-3) is limited. The following application notes and protocols are based on the known applications of structurally related quinoline and piperazine compounds and the general methodologies used in drug discovery and chemical biology for such molecules. The provided data and pathways are illustrative and should be adapted based on experimental findings.

Overview and Potential Applications

2-Methyl-4-piperazinoquinoline is a heterocyclic organic compound incorporating both a quinoline and a piperazine moiety.^{[1][2]} While specific biological targets are not extensively documented in peer-reviewed literature, its structural motifs are present in a wide range of biologically active molecules. One potential application for this compound is in the development of targeted protein degraders, specifically in the preparation of E3 ubiquitin ligase ligands for cancer treatment.^[3]

Structurally similar compounds, such as quinoline-piperidine conjugates, have been investigated for their potential in antimalarial and neuropharmacological research.^[4] Additionally, derivatives of quinazoline and piperazine have been explored as antitumor agents, kinase inhibitors, and efflux pump inhibitors in resistant bacteria.^{[5][6]}

Table 1: Physicochemical Properties of **2-Methyl-4-Piperazinoquinoline**

Property	Value	Source
CAS Number	82241-22-3	[1]
Molecular Formula	C ₁₄ H ₁₇ N ₃	[1]
Molecular Weight	227.305 g/mol	[1]
IUPAC Name	2-methyl-4-(piperazin-1-yl)quinoline	[2]

Hypothetical Biological Activity and Data

Based on the potential application in protein degradation, we can hypothesize its use as a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The following table presents hypothetical data that would be generated to characterize its activity.

Table 2: Illustrative In Vitro Activity Profile

Assay Type	Target	Metric	Hypothetical Value
Binding Affinity	E3 Ubiquitin Ligase (e.g., CRBN)	KD	500 nM
Cellular Potency	Cancer Cell Line (e.g., HeLa)	IC ₅₀	1.5 μM
Target Degradation	Target Protein (e.g., BRD4)	DC ₅₀	0.8 μM
Cytotoxicity	Normal Cell Line (e.g., HEK293T)	CC ₅₀	> 50 μM

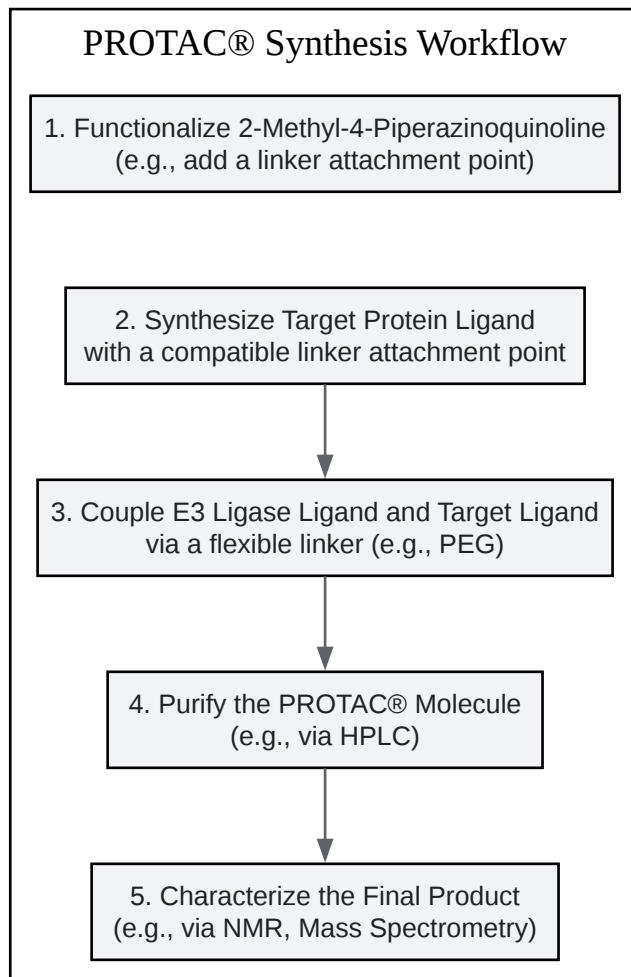
Experimental Protocols

The following are detailed, representative protocols that would be used to assess the biological activity of **2-Methyl-4-Piperazinoquinoline** in the context of targeted protein degradation.

Synthesis of a PROTAC® Degrader

This protocol describes the general steps for synthesizing a Proteolysis Targeting Chimera (PROTAC®) using **2-Methyl-4-Piperazinoquinoline** as the E3 ligase ligand.

Workflow for PROTAC® Synthesis



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Caption: PROTAC® Synthesis Workflow.

Protocol:

- Functionalization of **2-Methyl-4-Piperazinoquinoline**:
 - React **2-Methyl-4-piperazinoquinoline** with a bifunctional linker precursor (e.g., an N-Boc protected amino-PEG-acid) under standard amide coupling conditions (e.g., using HATU)

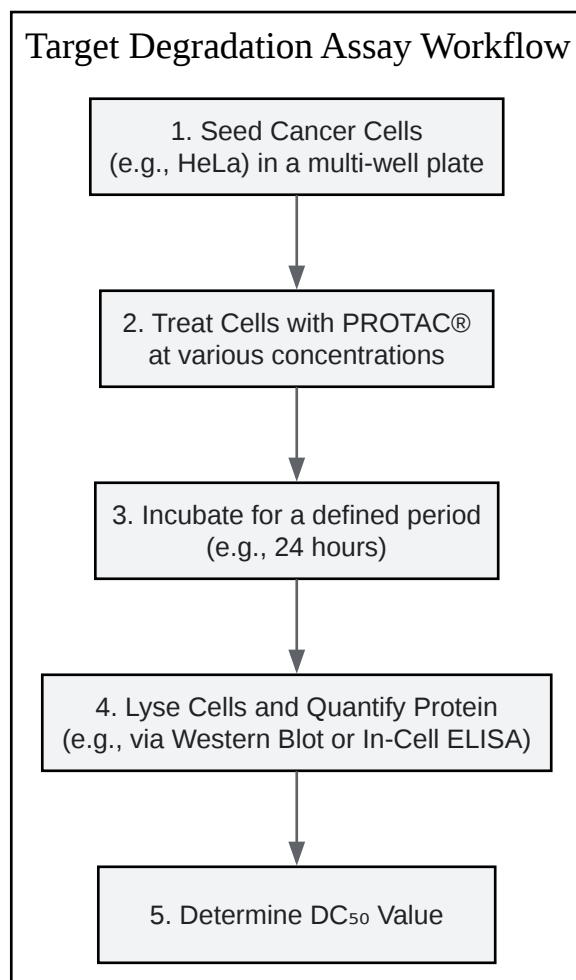
or HBTU as a coupling agent and DIPEA as a base in DMF).

- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, perform an aqueous workup and purify the product by column chromatography.
- Deprotect the terminal group of the linker (e.g., Boc deprotection using TFA in DCM).
- Synthesis of Target Protein Ligand:
 - Synthesize or procure a known ligand for the target protein of interest (e.g., JQ1 for BRD4) that has been modified with a suitable functional group for linker conjugation.
- PROTAC® Formation:
 - Couple the functionalized **2-Methyl-4-piperazinoquinoline**-linker with the target protein ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purification and Characterization:
 - Purify the final PROTAC® conjugate using reverse-phase high-performance liquid chromatography (HPLC).
 - Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Target Protein Degradation Assay

This protocol outlines the steps to determine the ability of a **2-Methyl-4-Piperazinoquinoline**-based PROTAC® to induce the degradation of a target protein in a cancer cell line.

Workflow for Target Degradation Assay



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Caption: In Vitro Target Degradation Workflow.

Protocol:

- Cell Culture:
 - Culture a relevant human cancer cell line (e.g., HeLa, MCF7) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
 - Seed the cells into 6-well plates at a density that will result in 70-80% confluence at the time of harvest.
- Compound Treatment:

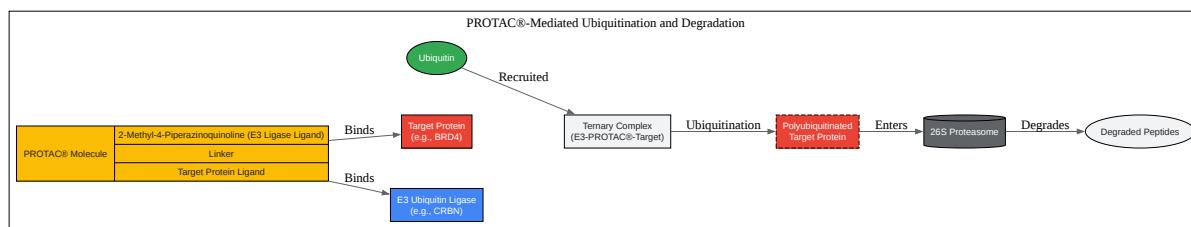
- Prepare a serial dilution of the **2-Methyl-4-Piperazinoquinoline**-based PROTAC® in DMSO.
- Treat the cells with the compound at final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO only).
- Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the total protein concentration of each lysate using a BCA assay.
- Western Blot Analysis:
 - Separate equal amounts of total protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein levels to the loading control.

- Plot the percentage of remaining target protein against the PROTAC® concentration and determine the DC₅₀ value (the concentration at which 50% of the target protein is degraded).

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action for a PROTAC® derived from **2-Methyl-4-Piperazinoquinoline**.

Mechanism of PROTAC®-Induced Protein Degradation



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Caption: PROTAC® Mechanism of Action.

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